Ziagen
CAS No.: 188062-50-2
VCID: VC0192911
Molecular Formula: C28H38N12O6S
Molecular Weight: 670.7 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | Ziagen is an antiviral medication containing abacavir sulfate as its active ingredient, used in combination with other antiretroviral agents to treat HIV-1 infection . Abacavir, a synthetic carbocyclic nucleoside analogue, inhibits HIV-1 by blocking the activity of reverse transcriptase, an enzyme crucial for viral replication within infected cells . Ziagen helps to lower the amount of HIV in the blood, which consequently slows damage to the immune system and reduces the development of AIDS-related infections and diseases . It is available in tablet (300 mg) and oral solution (20 mg/ml) forms . The typical dosage for adults and children weighing 25 kg or more is 600 mg daily, administered either as a single dose or divided into two 300 mg doses . Clinical trials have demonstrated Ziagen's effectiveness in reducing viral loads across various age groups, particularly when used with other antiviral medications . For example, one study showed that 77% of patients taking Ziagen with lamivudine and zidovudine achieved viral loads below 400 copies/ml after 16 weeks, compared to 38% in those not taking Ziagen . Ziagen has also been shown to increase CD4 cell counts in patients . However, Ziagen may cause hypersensitivity reactions, potentially life-threatening, typically within the first six weeks of treatment . Symptoms often include fever or rash, and the risk is higher in individuals with the HLA-B*5701 gene . Prompt discontinuation of Ziagen is necessary if a hypersensitivity reaction occurs . While abacavir is the active component of Ziagen, it is often used in combination with other antiviral medications such as lamivudine and zidovudine to combat HIV . Abacavir sulfate shares a mechanism of action with other nucleoside reverse transcriptase inhibitors (NRTIs) but is distinguished by its specific chemical structure and interactions within the body . The European Medicines Agency (EMA) has authorized Ziagen for use in the EU, determining that its benefits outweigh the risks, based on studies primarily involving twice-daily administration alongside other medications . |
---|---|
CAS No. | 188062-50-2 |
Product Name | Ziagen |
Molecular Formula | C28H38N12O6S |
Molecular Weight | 670.7 g/mol |
IUPAC Name | [(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid |
Standard InChI | InChI=1S/2C14H18N6O.H2O4S/c2*15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h2*1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4)/t2*8-,10+;/m11./s1 |
Standard InChIKey | WMHSRBZIJNQHKT-FFKFEZPRSA-N |
SMILES | C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O |
Canonical SMILES | C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O |
Appearance | White to Off-White Solid |
Purity | > 95% |
Synonyms | (1S,4R)-4-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)-2-cyclopentene-1-methanol 1592U89 abacavir abacavir succinate abacavir sulfate Ziagen |
PubChem Compound | 441384 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume